
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene is a chemical compound characterized by its unique structure, which includes two silicon atoms and a dioxa bridge
Preparation Methods
The synthesis of 4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene typically involves the reaction of tetraphenylsilane with appropriate reagents to form the desired dioxa-disiladec structure. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. .
Scientific Research Applications
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its stability and unique structure.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene involves its interaction with molecular targets through its silicon and dioxa bridge structure. This interaction can influence various biochemical pathways, depending on the specific application. The compound’s stability and reactivity make it a valuable tool in studying these pathways .
Comparison with Similar Compounds
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene can be compared with similar compounds such as:
3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,4,5,5-tetraphenyl-: This compound has a similar dioxa-disiladec structure but with different substituents.
3,8-Dioxa-4,7-disiladec-5-yne, 4,4,7,7-tetraethoxy-:
Properties
CAS No. |
920755-51-7 |
|---|---|
Molecular Formula |
C30H32O2Si2 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
ethoxy-[2-[ethoxy(diphenyl)silyl]ethenyl]-diphenylsilane |
InChI |
InChI=1S/C30H32O2Si2/c1-3-31-33(27-17-9-5-10-18-27,28-19-11-6-12-20-28)25-26-34(32-4-2,29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,3-4H2,1-2H3 |
InChI Key |
ASICIIPUYTVNBM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12619753.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12619754.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
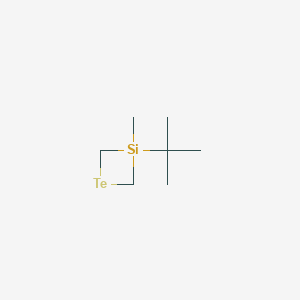
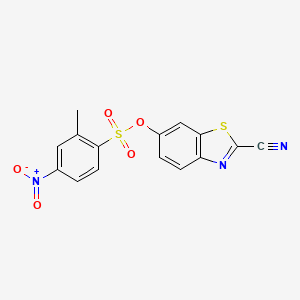
![1-[4-(Methanesulfinyl)phenyl]piperazine](/img/structure/B12619763.png)
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
![9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B12619775.png)
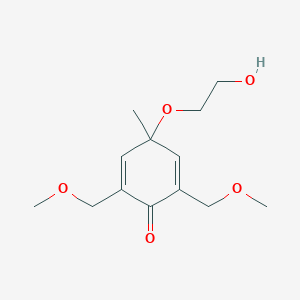
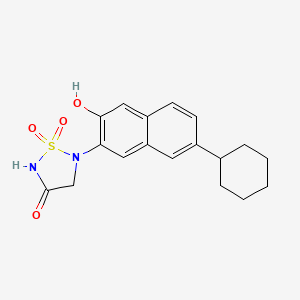
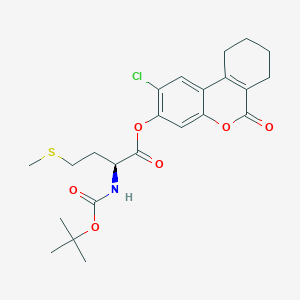

![N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619791.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12619798.png)
